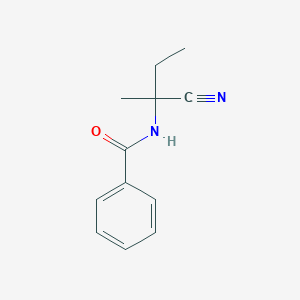

N-(1-Cyano-1-methylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-Cyano-1-methylpropyl)benzamide” is a chemical compound with the CAS Number: 39149-36-5 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular weight of “this compound” is 202.26 . The InChI code for this compound is 1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) .Chemical Reactions Analysis

Benzamide derivatives, including “this compound”, are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The solid-state properties of these compounds are revealed by X-ray single crystallography .Physical And Chemical Properties Analysis

Amides, including “this compound”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to benzamides, play a crucial role in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and various biomedical applications, leveraging their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature is particularly advantageous in biomedical fields, hinting at the potential for compounds like N-(1-Cyano-1-methylpropyl)benzamide to contribute similarly in these areas (Cantekin, de Greef, & Palmans, 2012).

Pharmacology and Drug Development

In pharmacology, substituted benzamide analogs, such as metoclopramide and cisapride, have been explored for their therapeutic potentials. Metoclopramide is widely used for treating nausea and vomiting of various origins due to its prokinetic properties, influencing gastrointestinal motility without the central depressant or antidopaminergic side effects commonly associated with similar drugs. This suggests that derivatives of benzamide, including this compound, could potentially be explored for similar pharmacological applications, considering their structural and functional similarities (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental Science

The environmental persistence and effects of benzamide derivatives have been noted, particularly concerning their potential as emerging contaminants. Studies on compounds like benzophenone-3, a common component in sunscreen products, reflect the broader concern regarding the environmental impact of benzamide derivatives and their metabolites. These studies emphasize the need for understanding the environmental fate, potential bioaccumulation, and ecological risks of such compounds, guiding research into safer and more sustainable chemical applications (Kim & Choi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-cyanobutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKNFBSPFTZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2696841.png)

![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2696842.png)

![4-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2696849.png)

![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide](/img/structure/B2696851.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)